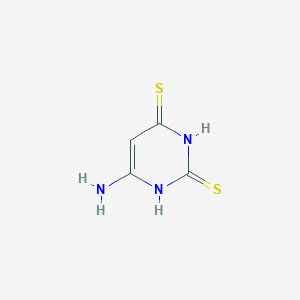

6-Amino-2,4-dithiouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S2/c5-2-1-3(8)7-4(9)6-2/h1H,(H4,5,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQJILGENVEQAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)NC1=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402520 | |

| Record name | 6-Amino-2,4-dithiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6632-70-8 | |

| Record name | NSC44559 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44559 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-2,4-dithiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: Selective Thionation of 6-Aminouracil to 6-Amino-2,4-dithiouracil

This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It prioritizes the "Curphey Method" (P₄S₁₀/HMDO) over the traditional pyridine reflux due to superior atom economy, easier workup, and reduced thermal degradation, while still acknowledging the classical route.

Executive Summary

The conversion of 6-aminouracil (6-AU) to 6-amino-2,4-dithiouracil involves the nucleophilic substitution of two lactam carbonyl oxygens with sulfur. This transformation is synthetically challenging due to the poor solubility of the starting material and the presence of a competing exocyclic amine at the C6 position, which can lead to side reactions or catalyst deactivation.

This guide details a modified Curphey Thionation Protocol utilizing Phosphorus Pentasulfide (

Key Applications

-

Nucleoside Analog Synthesis: Precursor for thiolated nucleosides used in antiviral research.

-

Enzyme Inhibition: Dithiouracils are potent inhibitors of thyroid peroxidase and certain polymerases.

-

Photo-affinity Labeling: Thio-bases exhibit unique UV-crosslinking properties.

Strategic Analysis & Reaction Mechanism

The Chemoselectivity Challenge

6-Aminouracil exists in equilibrium between lactam and lactim tautomers. Direct thionation requires activating the carbonyl carbons (C2 and C4).

-

Risk: The exocyclic amine (

at C6) is a nucleophile. It can attack the electrophilic phosphorus reagent, forming stable P-N bonds that arrest the reaction. -

Solution: The use of HMDO (Hexamethyldisiloxane) serves a dual purpose:[2]

-

Solubilization: It silylates the heterogeneous polar substrate, rendering it soluble in organic solvents like xylene or acetonitrile.

-

Oxygen Scavenging: It acts as a "soft" oxygen acceptor, driving the equilibrium toward the formation of the

bond (thermodynamic sink) and releasing the thionated product.

-

Reaction Pathway Visualization

The following diagram illustrates the mechanistic flow and the critical role of HMDO in preventing polymer formation.

Figure 1: Mechanistic workflow of the HMDO-assisted thionation. Note the transition from insoluble starting material to soluble intermediate, ensuring homogenous reaction kinetics.

Experimental Protocol (Recommended)

Method: Modified Curphey Thionation Scale: 10 mmol (Optimization scale)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][3][4][5][6] | Amount | Role |

| 6-Aminouracil | 127.06 | 1.0 | 1.27 g | Substrate |

| Phosphorus Pentasulfide ( | 444.55 | 0.5 | 2.22 g | Thionating Agent |

| Hexamethyldisiloxane (HMDO) | 162.38 | 4.0 | 8.5 mL | Solvent/Scavenger |

| Anhydrous Xylene | N/A | Solvent | 25 mL | High-boiling carrier |

| Sodium Bicarbonate ( | 84.01 | N/A | Sat.[6] Sol. | Quenching |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Drying: Dry the 6-aminouracil in a vacuum oven at 60°C for 4 hours prior to use. Moisture reacts violently with

and reduces yield. -

Assembly: Equip a 100 mL 3-neck Round Bottom Flask (RBF) with:

-

Magnetic stir bar (heavy duty).

-

Reflux condenser.

-

Argon/Nitrogen inlet (keep system under positive pressure).

-

CRITICAL: Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap evolved

gas.

-

-

Charging: Add 6-aminouracil (1.27 g) and

(2.22 g) to the flask. -

Solvent Addition: Add Anhydrous Xylene (25 mL) followed by HMDO (8.5 mL). The mixture will be a suspension initially.

Phase 2: Reaction Execution

-

Reflux: Heat the mixture to reflux (

).-

Observation: Within 30-60 minutes, the suspension should clarify significantly as the silylated intermediate forms.

-

Color Change: The solution will turn from pale yellow to deep orange/red.

-

-

Duration: Maintain reflux for 4–6 hours. Monitor via TLC (Eluent: 10% MeOH in DCM). The starting material spot (

) should disappear, replaced by a less polar product (

Phase 3: Workup & Purification[1]

-

Cooling: Cool the reaction mixture to room temperature. A precipitate may form.[3][4]

-

Hydrolysis: Slowly add 20 mL of 5% aqueous

to the reaction mixture.-

Caution: Gas evolution (

and residual

-

-

Precipitation: The target dithiouracil is poorly soluble in water and xylene at neutral pH. It will precipitate as a yellow/orange solid.

-

Filtration: Filter the solid under vacuum. Wash sequentially with:

-

Water (2 x 10 mL) to remove inorganic salts.

-

Cold Acetone (1 x 5 mL) to remove organic impurities.

-

-

Recrystallization: Recrystallize the crude solid from DMF/Water (1:1) or boiling Ethanol if solubility permits.

Analytical Specifications

-

Appearance: Yellow to orange crystalline powder.

-

Solubility: Soluble in DMF, DMSO, and alkaline aqueous solutions (as the thiolate anion). Insoluble in water and non-polar solvents.

Process Validation & Troubleshooting

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Moisture in reagents. | Predry 6-AU and use fresh |

| Incomplete Reaction | Particle size of 6-AU too large. | Finely grind 6-AU using a mortar and pestle before reaction. |

| Sticky/Tarry Product | Polymerization of P-species. | Increase HMDO equivalents to 5.0. Reduce reflux time. |

| Strong H2S Smell in Lab | Scrubber failure. | Ensure gas outlet bubbles into 1M NaOH solution. |

QC Check: UV-Vis Spectroscopy

A rapid way to confirm thionation without NMR is UV-Vis spectroscopy in 0.1M NaOH.

-

6-Aminouracil (Start):

. -

This compound (Product):

shifts significantly to 275 nm and 330 nm (due to the

Safety & Handling

-

H2S Hazard: This reaction generates Hydrogen Sulfide, a potent neurotoxin. Always use a fume hood and a caustic scrubber.

-

P4S10 Reactivity: Reacts violently with water to release H2S and Phosphoric acid. Quench residues carefully with dilute base.

-

Stench: Thionated pyrimidines have a persistent, disagreeable odor. Bleach (hypochlorite) is effective for cleaning glassware to oxidize sulfur residues.

References

-

Curphey, T. J. (2002). "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry, 67(18), 6461–6473.

-

Bergman, J., et al. (2011).[7] "Thionation of Amides and Lactams."[2][7][8] Journal of Organic Chemistry, 76(5), 1546-1553.

-

Sarg, M. & El-Shaer, S. (2014).[9] "Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds." Open Journal of Medicinal Chemistry, 4, 39-60.[9]

- Nishiwaki, T. (1966). "The Reaction of 6-Aminouracils with Phosphorus Pentasulfide." Tetrahedron, 22(9), 3117-3129.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]

- 5. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 6. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

Application Note: High-Efficiency Synthesis of Fused Heterocycles Using 6-Amino-2,4-Dithiouracil Scaffolds

Executive Summary

6-Amino-2,4-dithiouracil (6-ADTU) represents a privileged scaffold in medicinal chemistry, serving as a versatile "chassis" for constructing fused heterocyclic systems. Unlike its oxygenated counterpart (6-aminouracil), the 6-ADTU scaffold introduces two soft nucleophilic sulfur centers (S2 and S4) alongside the hard nitrogen nucleophiles and the enamine-like C5 carbon. This unique electronic profile allows for divergent synthetic pathways, enabling the rapid assembly of pyrido[2,3-d]pyrimidines (deaza-purine analogs) and thiazolo[4,5-d]pyrimidines (bioisosteres of purines).

This guide provides validated protocols for exploiting the 6-ADTU scaffold, focusing on regioselectivity control and one-pot multicomponent reactions (MCRs) that streamline the discovery of kinase inhibitors and antimicrobial agents.

Chemical Profile & Reactivity Map

The synthetic utility of 6-ADTU stems from its ability to act as a ambident nucleophile. Understanding the competition between the sulfur centers and the exocyclic amine is critical for reaction design.

Reactivity Analysis[1][2]

-

C5 Position: Highly nucleophilic due to electron donation from the 6-amino group. This is the primary site for electrophilic attack (e.g., by aldehydes or arylidene intermediates).

-

S2 and S4 Positions: Soft nucleophiles. The S4 position is generally more reactive towards alkylation than the S2 position in neutral media, but this can be modulated by pH and protecting groups.

-

6-Amino Group: Acts as a donor to activate C5 and participates in intramolecular cyclizations (e.g., forming the pyridine ring in pyrido-fused systems).

Visualization: Reactivity Logic Flow

The following diagram maps the strategic bond-forming sites on the 6-ADTU scaffold.

Figure 1: Strategic reactivity map of this compound showing divergent pathways to fused heterocycles.

Application 1: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines

This protocol utilizes the 6-amino group and the C5 position in a three-component reaction with an aromatic aldehyde and an active methylene compound (e.g., malononitrile). This is the preferred route for generating libraries of kinase inhibitors.

Mechanism[1][3][4][5][6]

-

Knoevenagel Condensation: Aldehyde reacts with malononitrile to form an arylidene intermediate.

-

Michael Addition: The C5 of 6-ADTU attacks the electron-deficient arylidene.

-

Cyclization: The 6-amino group attacks the nitrile, followed by tautomerization to form the pyridine ring.

Detailed Protocol

Reagents:

-

This compound (1.0 mmol)

-

Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Catalyst: L-Proline (10 mol%) or Piperidine (catalytic drops)

-

Solvent: Ethanol/Water (1:1 v/v) or Ethanol (absolute)

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aromatic aldehyde and 1.0 mmol of malononitrile in 10 mL of ethanol. Stir at room temperature for 5 minutes.

-

Addition: Add 1.0 mmol of this compound and the catalyst (e.g., 10 mol% L-Proline).

-

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor reaction progress via TLC (eluent: Ethyl Acetate/Hexane 3:7).

-

Checkpoint: The reaction typically completes within 2–4 hours. A color change (often to yellow/orange) indicates the formation of the fused system.

-

-

Workup: Cool the reaction mixture to room temperature. The product usually precipitates out of the solution.

-

Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) followed by water (2 x 5 mL) to remove unreacted starting materials and catalyst.

-

Purification: Recrystallize from DMF/Ethanol (1:2) if necessary.

Yield Expectations:

-

Electron-withdrawing aldehydes (e.g., -NO2, -Cl): 85–95%

-

Electron-donating aldehydes (e.g., -OMe, -OH): 75–85%

Application 2: Synthesis of Thiazolo[4,5-d]pyrimidines[6][7][8][9][10]

This protocol exploits the sulfur atoms.[1] By reacting 6-ADTU with alpha-haloketones or using oxidative cyclization, the thiazole ring is fused to the pyrimidine core. This scaffold mimics adenosine and is valuable for GPCR ligand development.

Detailed Protocol (S-Alkylation/Cyclization)

Reagents:

-

This compound (1.0 mmol)

-

Phenacyl Bromide (or derivative) (1.0 mmol)

-

Base: Anhydrous Sodium Acetate (2.0 mmol) or Pyridine

-

Solvent: Glacial Acetic Acid or Ethanol

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of glacial acetic acid (or ethanol containing NaOAc).

-

Note: 6-ADTU has limited solubility; heating to 50°C may be required.

-

-

Alkylation: Add 1.0 mmol of phenacyl bromide portion-wise over 10 minutes.

-

Cyclization: Reflux the mixture for 3–5 hours.

-

Mechanism:[1][2][3][4][5][6] Initial S-alkylation (kinetic control) is followed by intramolecular attack of the N3 or C5/Amine (depending on specific conditions and substitution) to close the ring. For this compound, fusion often occurs across the 5,6-position if the amino group participates, or 2,3-position if S2 is targeted. However, to achieve the [4,5-d] fusion, the reaction typically proceeds via the formation of a 5-sulfenyl intermediate which then cyclizes with the 4-amino (or 6-amino) group.

-

Critical Step: Ensure anhydrous conditions if using ethanol to prevent hydrolysis of the bromide.

-

-

Isolation: Pour the hot reaction mixture onto crushed ice (approx. 50 g). Stir for 30 minutes.

-

Filtration: Collect the precipitate by filtration.

-

Purification: Recrystallize from Dioxane or DMF.

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of thiazolo-fused derivatives.

Data Summary & Troubleshooting

Comparative Yields by Method

| Target Scaffold | Co-Reagents | Catalyst/Conditions | Typical Yield | Key Challenge |

| Pyrido[2,3-d]pyrimidine | Aryl Aldehyde, Malononitrile | L-Proline / Reflux | 85-92% | Solubility of 6-ADTU |

| Thiazolo[4,5-d]pyrimidine | Phenacyl Bromide | NaOAc / AcOH | 65-75% | Regioselectivity (S vs N) |

| Pyrimido[4,5-b]thiazine | Chloroacetic Acid | Pyridine / Reflux | 60-70% | Purification of isomers |

Troubleshooting Guide

-

Solubility Issues: 6-ADTU is poorly soluble in non-polar solvents. Use DMF or DMSO for initial dissolution if ethanol reflux is insufficient.

-

Sulfur Oxidation: The dithio groups are susceptible to oxidation. Perform reactions under a nitrogen atmosphere if high-temperature reflux is required for extended periods.

-

Regioselectivity: If N-alkylation competes with S-alkylation, use a softer base (e.g., K2CO3 in acetone) to favor S-alkylation (Pearson Hard-Soft Acid-Base principle).

References

-

Synthesis of Pyrido[2,3-d]pyrimidines

-

Thiazolo[4,5-d]pyrimidine Synthesis

-

General Reactivity of 6-Aminouracils

- Title: 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.

- Source: RSC Advances.

-

URL:

-

Antimicrobial Applications

Disclaimer: All protocols should be performed in a fume hood with appropriate personal protective equipment (PPE), specifically handling thiouracils and alkylating agents which may be toxic or irritants.

Sources

- 1. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 2. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. (PDF) Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives [academia.edu]

- 8. researchgate.net [researchgate.net]

- 9. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Amino-2,4-dithiouracil

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and specific literature on the synthesis and purification of 6-amino-2,4-dithiouracil is limited. The following guide is constructed based on established principles for the purification of the closely related and well-documented compound, 6-amino-2-thiouracil, as well as general methodologies for sulfur-containing heterocyclic compounds. The troubleshooting advice and protocols provided are intended as a starting point for experimental design.

Introduction: The Purification Challenge

This compound, a sulfur-containing pyrimidine derivative, presents unique purification challenges primarily due to its low solubility in common organic solvents and its potential for multiple tautomeric forms. The synthesis, likely proceeding through a condensation reaction involving a β-ketoester and dithiourea or a sequential thionation of a uracil precursor, can result in a crude product contaminated with unreacted starting materials, partially thionated intermediates (e.g., 6-amino-2-thiouracil), and other side-products. Effective purification is paramount to ensure the integrity of downstream applications in drug development and biological research.

This guide provides a comprehensive resource for troubleshooting common issues encountered during the purification of this compound and its analogs.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that researchers may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a deeply colored, tar-like substance. How can I begin to purify it?

A1: The formation of a tarry or deeply colored product often indicates the presence of polymeric byproducts or extensive conjugation in impurities.

-

Initial Workup: Begin by triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This will help remove non-polar impurities and may break down the tarry consistency, potentially yielding a solid precipitate.

-

Charcoal Treatment: If the color persists after initial washes, a charcoal treatment during recrystallization can be effective. Activated charcoal can adsorb colored impurities. However, use it judiciously as it can also adsorb your product, leading to lower yields. A general guideline is to use about 1-5% charcoal by weight relative to your crude product.

-

Solvent Selection: The choice of solvent is critical. Highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often required to dissolve such polar compounds.

Q2: I'm struggling to find a suitable single solvent for recrystallization. What are my options?

A2: Finding a single solvent where the compound is soluble when hot and insoluble when cold can be challenging for this class of molecules. A two-solvent system is often more effective.

-

Two-Solvent Recrystallization:

-

Dissolve your compound in a minimal amount of a hot "good" solvent in which it is highly soluble (e.g., DMF or DMSO).

-

While the solution is still hot, slowly add a "bad" solvent in which the compound is poorly soluble (e.g., water, ethanol, or isopropanol) dropwise until the solution becomes slightly cloudy (the cloud point).

-

Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

-

Common Solvent Pairs:

-

DMF/Water

-

DMF/Ethanol[1]

-

DMSO/Water

-

Q3: My recrystallization yield is very low. What are the potential causes and how can I improve it?

A3: Low recrystallization yields can be attributed to several factors:

-

Using too much solvent: The most common reason for low recovery is using an excessive amount of the "good" solvent during dissolution. Use the minimum amount of hot solvent required to fully dissolve the crude product.

-

Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

-

Product loss during transfers: Minimize the number of transfer steps. Ensure all vessels are rinsed with the cold mother liquor to recover any adhered product.

-

Incomplete precipitation: Check the pH of the mother liquor. This compound is weakly acidic and its solubility can be pH-dependent. Adjusting the pH towards neutral or slightly acidic may promote further precipitation.

Q4: Thin Layer Chromatography (TLC) of my product shows multiple spots, even after recrystallization. How can I improve the separation?

A4: Persistent impurities after recrystallization may have similar solubility profiles to your product. In such cases, other purification techniques are necessary.

-

TLC System Optimization: For highly polar compounds like aminothiouracils, a polar mobile phase is required. Consider the following solvent systems for TLC analysis on silica gel plates:

-

n-butanol:acetic acid:water (e.g., 4:1:1)[2]

-

Chloroform:methanol (e.g., 9:1)

-

Ethyl acetate:methanol (e.g., 8:2)

-

-

Column Chromatography: While challenging due to the polarity of the compound, column chromatography can be effective.

-

Stationary Phase: Use silica gel as the stationary phase.

-

Eluent System: Start with a less polar eluent and gradually increase the polarity. A gradient of chloroform to chloroform:methanol is a good starting point.

-

Dry Loading: Due to low solubility in many chromatography solvents, consider dry loading your sample. Dissolve the crude product in a minimal amount of a suitable solvent (like DMF), adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried silica onto the column.

-

-

Acid-Base Extraction: This technique can be highly effective for separating your amino-functionalized product from neutral or acidic/basic impurities.

-

Dissolve the crude mixture in an organic solvent in which the impurities are soluble (if possible) or suspend it in a biphasic system.

-

Extract with a dilute aqueous acid (e.g., 1M HCl). Your amino-containing product should move to the aqueous phase as a salt.

-

Separate the layers. The organic layer will contain neutral impurities.

-

Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.

-

Make the aqueous layer basic with a dilute base (e.g., 1M NaOH) to precipitate your purified product.

-

Filter, wash with water, and dry the purified solid.

-

Frequently Asked Questions (FAQs)

Q: What are the likely byproducts in the synthesis of this compound?

A: While specific byproducts are not well-documented, based on analogous reactions, you can anticipate:

-

Unreacted Starting Materials: Such as the β-ketoester and dithiourea.

-

Partially Thionated Intermediates: If the synthesis involves a sequential thionation of a uracil, you may have 6-amino-2-thiouracil or 6-amino-4-thiouracil as impurities.

-

Self-Condensation Products: The starting materials might react with themselves under the reaction conditions.

-

Hydrolysis Products: If water is present, the dithiouracil ring could be susceptible to hydrolysis back to a monothio or oxo derivative.

Q: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques is recommended:

-

Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

-

Melting Point: A sharp melting point range close to the literature value (if available) suggests high purity.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Will confirm the presence of the amino group and the pyrimidine ring protons. The solvent of choice is typically DMSO-d₆ due to solubility limitations.[3]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the characteristic shifts for the thiocarbonyl carbons (C=S).

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for N-H, C=S, and other functional groups.

-

Q: My purified product is off-white or yellowish. Is this normal?

A: Many sulfur-containing organic compounds can have a slight yellow tinge, even when pure. However, a significant color may indicate the presence of impurities. If other analytical data (TLC, NMR, melting point) suggest high purity, the color may be inherent to the molecule. If in doubt, a second purification step, such as a charcoal treatment followed by recrystallization, may be warranted.

Detailed Experimental Protocol: Two-Solvent Recrystallization

This protocol provides a step-by-step method for the purification of crude this compound using a DMF/ethanol solvent system.

Materials:

-

Crude this compound

-

Dimethylformamide (DMF)

-

Ethanol (absolute)

-

Activated charcoal (optional)

-

Filter paper

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Ice bath

-

Buchner funnel and flask

Procedure:

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of DMF and gently heat the mixture with stirring.

-

Continue adding small portions of hot DMF until the solid is completely dissolved. Avoid adding excess solvent.

-

-

Decolorization (Optional):

-

If the solution is highly colored, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal (1-5% by weight of the crude product).

-

Reheat the mixture to boiling for a few minutes.

-

-

Hot Filtration:

-

If charcoal was used, or if there are any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Heat the clear filtrate to boiling.

-

Slowly add hot ethanol dropwise until the solution becomes faintly cloudy.

-

Add a few drops of hot DMF to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any residual DMF and mother liquor.

-

Dry the purified crystals under vacuum.

-

Visualizing the Purification Workflow

Caption: A workflow diagram illustrating the key stages of the two-solvent recrystallization process for purifying this compound.

References

- Barmaki, M., Maharramov, A. M., & Allahverdiyev, M. E. (n.d.). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry.

- Jain, R., & Gupta, N. (2014). Thin Layer Chromatography of Amino Acids. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 735-739.

-

Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Generation of the six-membered byproduct A from thionation reactions using Lawesson's reagent. Retrieved February 5, 2026, from [Link]

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2012). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scientific Research Publishing.

-

ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography? Retrieved February 5, 2026, from [Link]

-

Preprints.org. (2023, November 6). Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. [Link]

- Seela, F., & Menkhoff, S. (2016). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules, 21(9), 1120.

- Baxendale, I. R., Baumann, M., & Ley, S. V. (2010). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity, 14(4), 819-836.

- MDPI. (2019). Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Derivatives: A Review. Inorganics, 7(12), 143.

-

Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry @ CU Boulder. (n.d.). TLC of aminoacids and short peptides. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). 6-Aminouracils as precursors for the syntheses of fused di- and tricyclic pyrimidines. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Uracil. Retrieved February 5, 2026, from [Link]

-

Re-crystallization with DMF-Ethanol: Significance and symbolism. (2025, March 4). Scinapse. [Link]

- Google Patents. (n.d.). Process for preparing 2,4-dihydroxypyrimidine (uracil).

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Chemistry of Dithiols. Retrieved February 5, 2026, from [Link]

-

ATAR Chemistry QCE. (2025, July 30). TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE [Video]. YouTube. [Link]

- MDPI. (2022). Synthesis, Characterization, and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil. Molecules, 27(23), 8254.

-

Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Thionation Using Fluorous Lawesson's Reagent. Retrieved February 5, 2026, from [Link]

- Cassis, R., Tapia, R., & Valderrama, J. A. (1984). New Synthesis of Uracil and 2-Thiouracil.

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). 6-methyluracil. Retrieved February 5, 2026, from [Link]

-

The Organic Chemistry Channel. (2025, February 25). Dithioles - A Universal Scaffold for Organic Synthesis (Important Papers) [Video]. YouTube. [Link]

- Al-Hourani, B. J., Al-Awaida, W. J., & Sweidan, K. A. (2018). Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. Molecules, 23(11), 2917.

-

ResearchGate. (2016, January 10). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Molecular structure and vibrational spectra of 2-thiouracil: A comparison with uracil. Retrieved February 5, 2026, from [Link]

-

Allen, J. (n.d.). Uracil: Structure, Synthesis and Uses. BYJU'S. Retrieved February 5, 2026, from [Link]

- MDPI. (2019). Crystallization of Mefenamic Acid from Dimethylformamide Microemulsions: Obtaining Thermodynamic Control through 3D Nanoconfinement. Crystals, 9(11), 569.

Sources

Technical Support Center: Optimizing Solvent Selection for 6-amino-2,4-dithiouracil Crystallization

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the crystallization of 6-amino-2,4-dithiouracil. As a molecule with multiple hydrogen bond donors and acceptors, as well as two thioamide groups, its crystallization behavior is highly dependent on solvent interactions. This guide provides a framework for rational solvent selection, troubleshooting common issues, and verifying the quality of the final crystalline product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the crystallization of this compound, providing a foundational understanding of its behavior.

Q1: What are the primary challenges in crystallizing this compound?

A1: The primary challenges stem from its molecular structure. The presence of amino and thioamide groups allows for extensive hydrogen bonding, which can lead to the formation of very stable, high-melting point solids that are often difficult to dissolve in common organic solvents. Furthermore, this compound has a high propensity to form solvates (pseudopolymorphs) with certain solvents, where solvent molecules are incorporated into the crystal lattice. This can affect the stability, solubility, and bioavailability of the final product.[1][2] The potential for polymorphism, where the compound crystallizes in different crystal structures with varying physical properties, is also a significant consideration.

Q2: Which solvents are a good starting point for solubility screening?

A2: Based on the polar nature of this compound and data from structurally similar compounds like 4-thiouracil, polar aprotic solvents are the most promising for achieving sufficient solubility.[3] A recommended starting list for screening would include:

-

High Solubility: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Moderate to Low Solubility: Ethanol, Methanol, Acetonitrile.

-

Very Low Solubility (potential anti-solvents): Water, Toluene, Hexane, Ethyl Acetate.

It is crucial to experimentally determine the solubility in a range of solvents at both room temperature and elevated temperatures to identify suitable systems for cooling crystallization or anti-solvent addition.

Q3: How does solvent polarity impact the crystallization outcome?

A3: Solvent polarity is a critical parameter. Polar solvents can form strong hydrogen bonds with the amino and thioamide groups of this compound, which can either facilitate dissolution or, in some cases, inhibit crystallization by keeping the molecule too well solvated.[4] The choice of solvent can also influence the resulting crystal habit (shape) and may selectively stabilize a particular polymorphic form. For instance, a polar solvent might lead to more compact crystals, while a less polar solvent could result in needle-like or plate-like morphologies.[5]

Q4: Is this compound prone to forming solvates?

A4: Yes, the closely related compound 6-amino-2-thiouracil is known to form solvates with solvents like DMF. Given the structural similarity, it is highly probable that this compound will also form solvates, especially with high-boiling point, polar aprotic solvents in which it is highly soluble. It is imperative to analyze the resulting crystals for trapped solvent using techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental hurdles in a question-and-answer format.

Issue 1: Poor Crystal Yield or No Crystallization

Q: I've dissolved my compound in a hot solvent, but upon cooling, no crystals have formed, or the yield is very low. What should I do?

A: This is a common issue indicating that the solution is not sufficiently supersaturated upon cooling, or that nucleation is inhibited.

Causality:

-

Excess Solvent: The most common reason is the use of too much solvent, meaning the solution remains undersaturated or only slightly supersaturated even at lower temperatures.

-

Inappropriate Solvent Choice: The chosen solvent may have a very flat solubility curve with respect to temperature for this specific compound.

-

Kinetic Barriers: Nucleation, the first step of crystallization, may be kinetically hindered.

Troubleshooting Protocol:

-

Induce Nucleation:

-

Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent surface. This can create microscopic imperfections that serve as nucleation sites.

-

Seeding: If you have previous crystals of the compound, add a single, tiny seed crystal to the cooled solution. This provides a template for further crystal growth.

-

-

Increase Supersaturation:

-

Solvent Evaporation: If nucleation induction fails, gently heat the solution to evaporate a small portion of the solvent. Allow the solution to cool again slowly. Repeat until crystals begin to form.

-

Anti-Solvent Addition: If you have identified a miscible "anti-solvent" (a solvent in which the compound is insoluble), add it dropwise to the solution at room temperature until turbidity (cloudiness) is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the solution to stand undisturbed.

-

-

Re-evaluate Solvent System: If the above steps fail, the solvent system is likely suboptimal. A solvent with a steeper temperature-solubility profile is needed.

Issue 2: Formation of an Oil or Amorphous Precipitate

Q: Instead of crystals, my compound "oiled out" or crashed out as a fine, non-crystalline powder. How can I resolve this?

A: Oiling out occurs when the supersaturation is too high, and the solute's solubility is exceeded above its melting point (or the melting point of a solvate). Rapid precipitation leads to an amorphous solid.

Causality:

-

Excessive Supersaturation: Cooling the solution too quickly or adding an anti-solvent too rapidly can generate a level of supersaturation that favors rapid, disordered precipitation over orderly crystal growth.

-

High Impurity Levels: Impurities can disrupt the crystal lattice formation, leading to amorphous material.

-

Solvent-Solute Interactions: The solvent may be too "good," preventing the solute molecules from organizing into a crystal lattice.

Troubleshooting Protocol:

-

Reduce the Rate of Supersaturation:

-

Slower Cooling: If using cooling crystallization, slow down the cooling rate. This can be achieved by placing the flask in an insulated container (e.g., a beaker wrapped in glass wool) to allow for gradual heat loss.

-

Slower Anti-Solvent Addition: Add the anti-solvent much more slowly, with vigorous stirring, to maintain a lower level of local supersaturation.

-

-

Modify the Solvent System:

-

Use a Less "Good" Solvent: Re-dissolve the oil or amorphous solid in a slightly poorer solvent (one in which it has lower solubility at elevated temperatures). This reduces the initial solubility and can prevent oiling out.

-

Increase Solvent Volume: Re-heat the mixture and add a small amount of additional solvent. While this may reduce the overall yield, it lowers the supersaturation and can promote the formation of crystals over oil.

-

-

Purify the Starting Material: If oiling persists across different solvent systems and conditions, consider re-purifying your starting material to remove any potential impurities that may be inhibiting crystallization.

Issue 3: Formation of Solvates Instead of the Pure Compound

Q: My analytical data (NMR, TGA) indicates the presence of solvent in my crystals. How can I obtain the unsolvated form?

A: The formation of solvates is a thermodynamically driven process where the solvated crystal lattice is more stable than the unsolvated form under the crystallization conditions.

Causality:

-

Strong Solute-Solvent Interactions: Solvents that strongly interact with the compound, such as DMF and DMSO through hydrogen bonding, are more likely to be incorporated into the crystal lattice.

Troubleshooting Protocol:

-

Change the Solvent: The most effective method is to switch to a solvent that is less likely to form solvates. Consider solvents that have weaker interactions with the this compound molecule, such as alcohols (ethanol) or nitriles (acetonitrile).

-

Slurry Conversion:

-

Suspend the solvated crystals in a non-solvating solvent (one in which the compound is very poorly soluble, like heptane or toluene).

-

Stir the slurry at a controlled temperature for an extended period (24-72 hours).

-

Over time, the more stable, unsolvated form should nucleate and grow as the less stable solvate slowly dissolves. Monitor the solid form periodically using techniques like Powder X-ray Diffraction (PXRD).

-

-

Anti-Solvent Crystallization: Dissolve the compound in a solvating solvent (e.g., DMSO) and use a non-solvating, miscible anti-solvent (e.g., water or isopropanol) to induce crystallization. The rapid precipitation can sometimes favor the kinetic, unsolvated product.

Part 3: Experimental Protocols & Data

Solubility Screening Protocol

-

Add a known mass (e.g., 10 mg) of this compound to a small vial.

-

Add a measured volume (e.g., 0.1 mL) of the solvent to be tested.

-

Stir vigorously at room temperature for 5-10 minutes. Observe if the solid dissolves.

-

If the solid does not dissolve, heat the vial with stirring to the solvent's boiling point. Observe for dissolution.

-

If the solid dissolves at a higher temperature, allow it to cool to room temperature and then place it in a refrigerator to observe for crystal formation.

-

Record observations for each solvent tested.

Qualitative Solubility Data for this compound and Analogs

The following table summarizes expected solubility based on experimental data for closely related thiouracil compounds. This should be used as a guide for initial solvent screening.

| Solvent | Polarity Index | Expected Solubility | Rationale/Notes |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar aprotic solvent, excellent for dissolving polar heterocyclic compounds.[3] |

| Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, known to dissolve thiouracils and prone to solvate formation.[3] |

| Ethanol | 4.3 | Low to Moderate | Polar protic solvent. Solubility is likely limited but increases with heat. Good for recrystallization.[3] |

| Methanol | 5.1 | Low to Moderate | Similar to ethanol, slightly more polar. |

| Acetonitrile | 5.8 | Low | Polar aprotic solvent, may offer a good balance for crystallization. |

| Water | 10.2 | Very Low | Highly polar protic solvent, but the organic nature of the ring limits solubility. Good as an anti-solvent. |

| Ethyl Acetate | 4.4 | Very Low | Moderately polar, unlikely to be a good primary solvent but could be an anti-solvent. |

| Toluene | 2.4 | Insoluble | Non-polar, effective as an anti-solvent. |

| Hexane/Heptane | 0.1 | Insoluble | Non-polar, effective as an anti-solvent or for slurry experiments. |

Workflow for Solvent System Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for the crystallization of this compound.

Sources

- 1. Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 2. Challenges in Translational Development of Pharmaceutical Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. rsc.org [rsc.org]

- 5. Crystallization Selectivity of Ribavirin Solution and Amorphous Phase - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Troubleshooting Cyclization Reactions with 6-Amino-2,4-dithiouracil

This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclization reactions involving 6-amino-2,4-dithiouracil and its analogs, such as 6-aminouracil and 6-amino-2-thiouracil. The guidance provided herein is based on established chemical principles and field-proven insights to help you navigate the complexities of synthesizing fused pyrimidine systems.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction with this compound is not starting. What are the common initial checks?

A1: Before delving into more complex troubleshooting, ensure the following fundamentals are in place:

-

Reagent Quality: Verify the purity of your this compound and the electrophilic partner. Impurities can inhibit the reaction. Consider recrystallizing or purifying the starting materials if their purity is questionable.

-

Solvent Purity and Anhydrous Conditions: Many condensation reactions are sensitive to moisture. Ensure you are using a dry solvent. For reactions requiring anhydrous conditions, employ freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Temperature: Confirm that your reaction is being conducted at the appropriate temperature. Some reactions require heating to overcome the activation energy barrier.

Q2: I'm observing the formation of multiple products in my reaction. What is the likely cause?

A2: The formation of multiple products often stems from the dual reactivity of the 6-aminouracil scaffold.[1] This molecule has multiple nucleophilic sites that can react with electrophiles. The primary sites of reactivity are the exocyclic amino group and the C5 carbon of the pyrimidine ring.[1] The reaction pathway can be influenced by the nature of the electrophile and the reaction conditions.

Q3: How do I choose the right catalyst for my cyclization reaction?

A3: The choice of catalyst is critical and depends on the specific reaction mechanism.

-

Acid Catalysis: Acid catalysts are often used in reactions involving α,β-unsaturated ketones to promote the formation of dihydropyrido[2,3-d]pyrimidines.[2][3]

-

Base Catalysis: Basic catalysts can be employed in various condensation reactions. However, in some cases, they may lead to lower yields of the desired dihydro derivatives.[2][3]

-

No Catalyst: Some reactions, such as those involving highly reactive electrophiles, may proceed efficiently without a catalyst.

Q4: What are some common fused heterocyclic systems synthesized from 6-aminouracil derivatives?

A4: 6-Aminouracil and its thio-analogs are versatile precursors for a wide range of fused heterocyclic compounds, including:

-

Thieno[2,3-d]pyrimidines

-

Thiazolo[3,2-a]pyrimidines[6]

Detailed Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Symptom: After the reaction and work-up, you isolate a very small amount of your target molecule, or none at all.

Potential Causes & Recommended Solutions:

| Potential Cause | Explanation | Recommended Solutions |

| Incorrect Reaction Conditions | The reaction may be sensitive to temperature, solvent, or catalyst. For instance, in the synthesis of dihydropyrido[2,3-d]pyrimidines from 6-aminouracil and α,β-unsaturated ketones, basic catalysts can decrease the yield, while acidic conditions can enhance it.[2][3] | Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst. For reactions with α,β-unsaturated ketones, consider switching from a basic to an acidic catalyst.[2][3] |

| Poor Quality of Starting Materials | Impurities in the this compound or the coupling partner can interfere with the reaction. | Purify Starting Materials: Recrystallize or chromatograph the starting materials. Confirm their purity by NMR and/or melting point analysis. |

| Decomposition of Reactants or Products | The starting materials or the desired product may be unstable under the reaction conditions. | Modify Reaction Conditions: Try running the reaction at a lower temperature for a longer duration. If the product is sensitive to the work-up conditions, consider alternative purification methods. |

| Inappropriate Solvent | The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions. | Solvent Screening: Test a range of solvents with different polarities and boiling points. For example, reactions of 6-aminouracils with aldehydes have been successfully carried out in ethanol or DMF.[7][8] |

Experimental Protocol: Catalyst Screening for a Pyrido[2,3-d]pyrimidine Synthesis

-

Set up three parallel reactions with 6-aminouracil and an α,β-unsaturated ketone.

-

To reaction A, add a catalytic amount of a base (e.g., piperidine).

-

To reaction B, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Run reaction C with no catalyst.

-

Monitor the reactions by TLC or LC-MS to determine which condition gives the best yield of the desired product.

Troubleshooting Workflow: Low/No Yield

Caption: Decision tree for troubleshooting low or no-yield reactions.

Issue 2: Formation of Unexpected Side Products

Symptom: Characterization of the reaction mixture (e.g., by NMR or LC-MS) reveals the presence of one or more unexpected products in significant quantities.

Potential Causes & Recommended Solutions:

| Potential Cause | Explanation | Recommended Solutions |

| Ambident Nucleophilicity | 6-Aminouracil derivatives are ambident nucleophiles, with reactive sites at the exocyclic amino group and the C5-position of the pyrimidine ring.[1] Reaction with certain electrophiles can lead to a mixture of products resulting from attack at these different positions. | Control Reaction Regioselectivity: Modify the reaction conditions to favor one reaction pathway over the other. For example, the reaction of 6-aminouracil with maleimide can lead to different products depending on the initial site of attack.[1] Altering the solvent or temperature may influence the regioselectivity. |

| Self-Condensation | Under certain conditions, especially with basic catalysts, o-aminopyrimidine aldehydes and ketones can undergo self-condensation. | Use of Hydrochlorides: Employing the hydrochloride salt of the aminopyrimidine reactant can prevent self-condensation, allowing for the desired cyclization to occur. |

| Reaction with Solvent | In some cases, the solvent may participate in the reaction, leading to the formation of byproducts. | Choose an Inert Solvent: Select a solvent that is known to be inert under the reaction conditions. |

| Over-alkylation/acylation | If the electrophile is highly reactive or used in large excess, multiple alkylation or acylation events can occur on the 6-aminouracil scaffold. | Control Stoichiometry: Use a stoichiometric amount of the electrophile or add it slowly to the reaction mixture to minimize over-reaction. |

Mechanistic Insight: Dual Reactivity of 6-Aminouracil

The dual reactivity of 6-aminouracil is a key factor in the formation of side products. The exocyclic amino group is a potent nucleophile, but the C5 carbon can also exhibit nucleophilic character due to the electron-donating nature of the amino group.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 8. researchgate.net [researchgate.net]

Stability of 6-amino-2,4-dithiouracil under acidic vs basic conditions

Topic: Stability of 6-Amino-2,4-Dithiouracil Under Acidic vs. Basic Conditions Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)

Compound: this compound (also known as 6-amino-2,4-dithioxopyrimidine) CAS: 6632-70-8 Molecular Formula: C₄H₅N₃S₂ Molecular Weight: 159.23 g/mol

Executive Summary

This compound is a sensitive pyrimidine intermediate used primarily in the synthesis of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and metal coordination complexes. Its stability profile is defined by its two thione (C=S) groups and the exocyclic amine.

-

Acidic Conditions: The compound is protonated and generally insoluble , existing as a stable solid precipitate at room temperature. However, hydrolytic desulfurization (loss of sulfur) occurs under vigorous heating in strong acids.

-

Basic Conditions: The compound is highly soluble due to the formation of thiolate salts but is chemically unstable in the presence of oxygen. Oxidative dimerization (disulfide formation) is the primary failure mode in basic solutions.

Module 1: Acidic Conditions (pH < 4)

Core Concept: In acidic media, this compound exists in its neutral or cationic form. While this prevents oxidation, it drastically reduces solubility and introduces the risk of acid-catalyzed hydrolysis at high temperatures.

Q1: My sample precipitated immediately upon adding HCl. Has it degraded?

Diagnosis: Likely No . Explanation: this compound behaves as a weak acid (pKa ~7–8 range for the first thione proton). Lowering the pH below its pKa protonates the thiolate species, reverting it to the neutral thione form, which has poor aqueous solubility. Action:

-

Check the color of the precipitate. A yellowish-white solid indicates the intact compound.

-

If the precipitate is dark or gummy, degradation may have occurred.

-

Validation: Redissolve a small aliquot in 0.1 M NaOH. If it dissolves clear/yellow, the precipitate was the stable neutral form.

Q2: I heated the compound in 6M HCl to dissolve it, but the product changed. What happened?

Diagnosis: Desulfurization (Hydrolysis). Explanation: While the pyrimidine ring is robust, the C=S bonds are susceptible to hydrolysis under forcing acidic conditions (strong acid + heat > 60°C). The sulfur is replaced by oxygen, converting the compound sequentially to 6-amino-2-thiouracil and eventually 6-aminouracil . Mechanism: Acid-catalyzed nucleophilic attack of water on the thiocarbonyl carbon, releasing H₂S.

Table 1: Acid Stability Matrix

| Condition | Outcome | Recommendation |

|---|---|---|

| Dilute Acid (0.1 M HCl), RT | Stable, Insoluble | Use for precipitation/isolation. |

| Strong Acid (6 M HCl), RT | Metastable | Limit exposure time (< 2 hours). |

| Strong Acid, Reflux (>80°C) | DEGRADATION | Avoid. Causes desulfurization (H₂S evolution). |

Module 2: Basic Conditions (pH > 9)

Core Concept: Base deprotonates the N-H/S-H tautomers, forming soluble anions. While this increases solubility, the electron-rich thiolate anions are highly susceptible to oxidation by atmospheric oxygen.

Q3: My clear basic solution turned cloudy and dark after sitting on the bench. Why?

Diagnosis: Oxidative Dimerization.

Explanation: In basic solution, the thiolate anion (

-

Immediate: Filter the solution. If the filtrate is still usable, use it immediately.

-

Prevention: Always use degassed buffers (sparged with N₂ or Ar) for basic solutions.

Q4: Can I use heating to speed up dissolution in NaOH?

Diagnosis: Risky. Explanation: Heating in base accelerates two degradation pathways:

-

Autoxidation: Heat increases the rate of reaction with dissolved oxygen.

-

Ring Opening: While less common than oxidation, prolonged boiling in strong base (e.g., 2M NaOH) can hydrolyze the amine or open the pyrimidine ring, evolving ammonia (

).

Protocol: Anaerobic Dissolution for Basic Media

Use this protocol to prepare stable stock solutions.

-

Prepare Solvent: Sparge 0.1 M NaOH with Argon or Nitrogen gas for 15 minutes.

-

Add Solid: Add this compound to the vessel under a blanket of inert gas.

-

Dissolve: Stir gently at Room Temperature (RT). Do not vortex vigorously (introduces air).

-

Storage: Seal under inert gas. Use within 4 hours.

Module 3: Visualizing Degradation Pathways

The following diagram maps the critical failure points for this compound (DTU) in experimental workflows.

Caption: Figure 1. Degradation and solubility pathways. Green indicates the stable starting material. Red indicates irreversible degradation. Yellow indicates reversible physical changes.

Module 4: Analytical Troubleshooting

Q5: How do I distinguish between solubility issues and degradation on HPLC?

Use the following checklist to interpret your chromatograms.

| Observation | Probable Cause | Verification Step |

| Peak Area Loss (No new peaks) | Precipitation on column/vial. | Check sample solvent pH. Ensure it matches mobile phase compatibility. |

| New Peak (Earlier Retention) | Hydrolysis (Desulfurization). | Check for "O" vs "S" mass shift (-16 amu per S->O exchange) via LC-MS. |

| New Peak (Later Retention) | Disulfide Dimerization. | Treat sample with DTT (dithiothreitol). If peak disappears, it was a disulfide. |

| Broad/Tailing Peak | Tautomeric equilibrium. | Buffer the mobile phase (e.g., 0.1% Formic Acid or Ammonium Acetate) to stabilize protonation state. |

References

-

National Institutes of Health (NIH) - PubChem. (n.d.). 2,4-Dithiouracil Compound Summary. (General reactivity of dithiouracil class). [Link]

-

Organic Syntheses. (1962).[1] Synthesis of 6-Aminouracil (Analogous hydrolysis/cyclization conditions). Organic Syntheses, Coll. Vol. 4, p.234. [Link]

-

Cassis, R., Tapia, R., & Valderrama, J.A. (1984).[1] New Synthesis of Uracil and 2-Thiouracil.[1] Synthetic Communications. (Discusses acid hydrolysis of thio-intermediates). [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 6-Amino-2,4-Dithiouracil

Executive Summary

Compound: 6-Amino-2,4-dithiouracil (CAS: 6632-70-8) Molecular Formula: C₄H₅N₃S₂ Molecular Weight: 159.23 Da[1]

This guide provides a technical analysis of the mass spectrometry (MS) behavior of this compound. Unlike its oxygenated counterparts (uracils), this compound presents unique challenges due to thionation (replacement of oxygen with sulfur) and tautomerism . This guide compares its fragmentation patterns against standard 6-aminouracil and 2-thiouracil to highlight diagnostic ions critical for identification in drug development and environmental monitoring.

Key Diagnostic Feature: The presence of two sulfur atoms creates a distinct isotopic signature (M+2 peak) and specific neutral losses (SH, HNCS) absent in oxygenated analogs.

Chemical Identity & Tautomerism

Understanding the pre-ionization state is critical for interpreting MS data, particularly in soft ionization modes (ESI).

-

Structure: A pyrimidine core with exocyclic amino group at C6 and thione/thiol groups at C2 and C4.

-

Tautomeric Equilibrium: In solution (DMSO) and gas phase, the compound exists in equilibrium between the dithione (most stable) and thiol forms. This dictates the initial protonation site in ESI.

Tautomeric States (Graphviz Diagram)

Figure 1: Tautomeric equilibrium significantly impacts protonation sites in ESI-MS.

Comparative Fragmentation Analysis

The following table contrasts this compound with its structural analogs.

Table 1: Diagnostic Ion Comparison (EI-MS, 70 eV)

| Feature | 6-Aminouracil (Alternative 1) | 2-Thiouracil (Alternative 2) | This compound |

| Molecular Ion (M⁺) | m/z 127 | m/z 128 | m/z 159 |

| Isotopic Pattern (M+2) | Negligible (¹⁸O < 0.2%) | Moderate (~4.4% due to ¹³C + ³⁴S) | Significant (~9% due to 2x ³⁴S) |

| Primary Neutral Loss | -HNCO (43 Da) | -HNCS (59 Da) | -HNCS (59 Da) |

| Secondary Loss | -CO (28 Da) | -CO (28 Da) | -CS (44 Da) / -SH (33 Da) |

| Base Peak Origin | RDA Cleavage (Retro-Diels-Alder) | RDA + Loss of SH | RDA + Loss of SH/NH₃ |

| Diagnostic Fragment | m/z 84 [M - HNCO]⁺ | m/z 95 [M - SH]⁺ | m/z 100 [M - HNCS]⁺ |

Mechanistic Deep Dive

The fragmentation of this compound is governed by the weakness of the C=S bond compared to C=O and the stability of the aromatic pyrimidine ring.

Pathway A: Retro-Diels-Alder (RDA) Cleavage

This is the "signature" fragmentation for pyrimidines.

-

Mechanism: The ring splits across the N1-C6 and C2-N3 bonds.

-

Result: Ejection of a neutral isothiocyanic acid (HNCS, 59 Da).

-

Diagnostic Ion: m/z 100 .

-

Calculation: 159 (M) - 59 (HNCS) = 100.

-

Pathway B: Desulfurization (Loss of •SH)

Unlike oxygen (which is rarely lost as •OH in uracils), sulfur is easily lost as a radical (•SH) or H₂S due to the weaker C-S bond.

-

Mechanism: Homolytic cleavage of the C-S bond.

-

Result: Formation of a cation with extended conjugation.

-

Diagnostic Ion: m/z 126 .

-

Calculation: 159 (M) - 33 (SH) = 126.

-

Pathway C: Deamination (Loss of NH₃)

Common in 6-amino derivatives.

-

Mechanism: Loss of the exocyclic amine group.

-

Diagnostic Ion: m/z 142 .

-

Calculation: 159 (M) - 17 (NH₃) = 142.

-

Fragmentation Pathway Diagram (Graphviz)

Figure 2: Primary fragmentation pathways for this compound under EI conditions.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible data, follow this protocol designed to mitigate the low solubility and thermal instability of dithio-compounds.

Step 1: Sample Preparation

-

Solvent: Do not use pure methanol/water (poor solubility). Use DMSO or DMF for stock solution (1 mg/mL).

-

Dilution: Dilute 1:100 in 50:50 Acetonitrile:Water + 0.1% Formic Acid for ESI.

-

Validation: Check for precipitation. If cloudy, sonicate for 5 mins.

Step 2: Instrument Parameters (EI-MS)

-

Inlet Temp: 250°C (High temp required for volatilization, but monitor for thermal degradation).

-

Ion Source: 230°C.

-

Energy: 70 eV.

-

Validation Check: Look for the m/z 32 (S) or m/z 64 (S2) peaks. If these are the base peaks, your inlet temp is too high, causing thermal decomposition before ionization.

Step 3: Data Interpretation (The "S2" Rule)

-

Isotope Check: Measure the intensity of the M+2 peak (m/z 161).

-

Calculation: Theoretical abundance for two sulfur atoms is ~8.8% relative to M.

-

Pass Criteria: If M+2 is < 5%, the compound is likely mono-thionated (impurity) or oxidized. If M+2 is > 8%, identification is supported.

References

-

Vertex AI Search. (2023). Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. National Institutes of Health (PMC). Available at: [Link]

-

Gaafar, A. M., et al. (2018). Chemical Synthesis of Some Novel 6-Aminouracil-2-Thiones and Their Glycoside Analogues. Egypt. J. Chem. Available at: [Link]

-

US EPA. (2018). Electronic Data Deliverable Valid Values Reference Manual. United States Environmental Protection Agency. Available at: [Link]

-

Chemguide. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]

Sources

Technical Comparison: UV-Vis Absorption Spectra of 6-Amino-2,4-Dithiouracil vs. 2-Thiouracil

This guide provides an in-depth technical comparison of the UV-Vis absorption spectra of 6-amino-2,4-dithiouracil and 2-thiouracil . It is designed for researchers requiring precise spectral data for method development, drug design, or coordination chemistry.

Executive Summary

The primary spectral distinction between 2-thiouracil (2TU) and This compound (6-A-DTU) lies in the extent of conjugation and the "heavy atom" effect of sulfur.

-

2-Thiouracil exhibits a characteristic absorption maximum in the UVC/UVB region (

nm). -

This compound displays a significant bathochromic (red) shift into the UVA/visible border (

nm).

This shift is driven by the replacement of the second carbonyl oxygen with sulfur (a stronger auxochrome) and the electron-donating contribution of the amino group at position 6, which stabilizes the excited state and narrows the HOMO-LUMO gap.

Structural & Electronic Basis

To interpret the spectra accurately, one must understand the tautomeric landscape and electronic substituents.

2-Thiouracil (2TU)

-

Structure: Pyrimidine core with a ketone at C4 and a thione at C2.

-

Dominant Tautomer: In solution (neutral pH), it exists predominantly in the oxo-thione form.

-

Electronic Transitions: The spectrum is dominated by

transitions. The presence of the sulfur atom at C2 introduces a low-lying

This compound (6-A-DTU)[1]

-

Structure: Pyrimidine core with thione groups at C2 and C4, plus an amino group at C6.

-

Auxochromic Effect:

-

Dithio Substitution: Replacing the C4 oxygen with sulfur (2,4-dithiouracil) causes a massive red shift (

90 nm) compared to 2-thiouracil due to the higher energy of sulfur -

Amino Group: The

group at C6 acts as a strong electron donor (+M effect), further extending the conjugation system and increasing the molar extinction coefficient (

-

-

Tautomerism: This compound exhibits complex thione-thiol tautomerism. The "dithione" form is often the reference state, but solvent polarity can stabilize mercapto-tautomers.

Structural Diagram (Tautomers)

Figure 1: Tautomeric equilibria relevant to UV-Vis spectral interpretation. The thione forms generally dictate the primary absorption bands.

Comparative Spectral Characteristics

The following table summarizes the key optical properties. Note that values for this compound are derived from the behavior of the parent 2,4-dithiouracil and the known auxochromic shift of the 6-amino substituent.

| Feature | 2-Thiouracil (2TU) | This compound | Mechanistic Cause |

| Primary | 270 -- 275 nm | 360 -- 365 nm | Dithio substitution lowers |

| Secondary Band | ~215 nm | ~290 -- 300 nm | Higher energy |

| Appearance | Colorless / Pale Yellow | Yellow / Orange | Absorption tail extends into the visible region (>400 nm). |

| Molar Extinction ( | High ( | Extended conjugation increases transition probability. | |

| pH Sensitivity | High ( | Very High | Ionization of thiols/thiones causes significant spectral shifts. |

| Solvent Effect | Blue shift in polar solvents | Complex | Solvatochromism due to dipole moment changes in excited states. |

Detailed Band Analysis

-

2-Thiouracil: The band at 275 nm is the

( -

This compound: The band at

360 nm is the

Experimental Protocol for Reproducible Spectra

Thiouracils are sensitive to oxidation (forming disulfides) and pH changes. The following protocol ensures data integrity.

Reagents & Preparation

-

Solvent: Phosphate Buffered Saline (PBS), pH 7.4 (degassed).

-

Why: Degassing prevents oxidation of the thione/thiol groups to disulfides during measurement.

-

-

Stock Solution: Dissolve in minimal DMSO (due to low aqueous solubility of dithio compounds) then dilute with buffer.

-

Target Concentration:

(to keep Absorbance

-

Measurement Workflow

Figure 2: Step-by-step workflow for UV-Vis characterization of thiouracils.

Critical Considerations

-

Oxidation Artifacts: If you observe a new band appearing at

320 nm (for 2TU) or shifting blue over time, your sample is oxidizing to the disulfide dimer. Fresh preparation is mandatory. -

pH Control: 2-thiouracil has a

of

Applications & Utility

| Application Domain | Preferred Compound | Rationale |

| Photodynamic Therapy | This compound | The red-shifted absorption allows for excitation with UVA/Blue light, penetrating deeper into tissue than the UVC required for 2-thiouracil. |

| DNA/RNA Probing | 2-Thiouracil | Structurally closer to natural Uracil; minimal steric perturbation in the helix. |

| Metal Coordination | This compound | The "soft" dithio character and the amino nitrogen provide a multidentate ligand face (S-N-S) ideal for coordinating soft metals like Cu(I), Ag(I), or Pt(II). |

References

-

Mai, S., et al. (2016). "Photoelectron spectra of 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil." The Journal of Chemical Physics, 144, 074303.[1] Link[1]

- Khvorostov, et al. (2005). "Electronic absorption spectra of 2-thiouracil and some of its derivatives." Spectrochimica Acta Part A, 61, 29-36.

- Pollum, M., & Crespo-Hernández, C. E. (2014). "The dark singlet state as a gateway to the triplet manifold in 2-thiouracil." Journal of Chemical Physics, 140, 071101.

-

Reichardt, C., et al. (2016).[1][2] "UV-Vis absorption spectra of solvated thiouracils." Physical Chemistry Chemical Physics, 18, 2883-2895.

-

EPA Region 2. (2016). "Valid Values Reference Manual: this compound (CAS 6632-70-8)." US Environmental Protection Agency. Link

Sources

Comparative Guide: Reactivity of 6-Amino-2-thiouracil vs. 6-Amino-2,4-dithiouracil

Executive Summary

This guide provides a technical comparison between 6-amino-2-thiouracil (6-A-2-TU) and its dithio-analogue, 6-amino-2,4-dithiouracil (6-A-2,4-DTU) . While both scaffolds serve as critical precursors for fused heterocyclic systems (e.g., thiazolo[3,2-a]pyrimidines), their reactivity profiles diverge significantly due to the electronic influence of the C4-substituent.

Key Takeaway:

-

6-A-2-TU offers regioselective precision , with reactivity driven exclusively by the C2-sulfur and N3-nitrogen, making it the standard for synthesizing mono-fused thiazolo-pyrimidines.

-

6-A-2,4-DTU exhibits heightened nucleophilicity and dual-reactive centers (S2 and S4), offering access to complex bis-heterocycles but requiring stringent reaction control to prevent over-alkylation and oxidative desulfurization.

Chemical Structure & Electronic Profile[1]

The reactivity differences stem from the tautomeric equilibrium and the "softness" of the nucleophilic centers.

Tautomeric Equilibrium

Both compounds exist in equilibrium between thione and thiol forms. The dithio variant possesses a more complex landscape, significantly affecting its stability and metal coordination behavior.

Figure 1: Tautomeric shift comparison. The dithio form (red) exhibits a lower energy barrier for thiol formation, enhancing S-nucleophilicity.

Nucleophilicity Comparison (HSAB Theory)

According to Hard-Soft Acid-Base (HSAB) theory:

-

6-A-2-TU: The C2-Sulfur is a soft nucleophile, while C4-Oxygen is hard . Alkylation with soft electrophiles (alkyl halides) occurs exclusively at S2.

-

6-A-2,4-DTU: Both C2 and C4 Sulfurs are soft nucleophiles. However, S2 is generally more nucleophilic due to the flanking nitrogens (N1, N3), but S4 allows for competitive alkylation or secondary cyclization.

Comparative Reactivity Matrix

| Feature | 6-Amino-2-thiouracil (6-A-2-TU) | This compound (6-A-2,4-DTU) |

| Primary Nucleophile | S2 (High selectivity) | S2 (Major), S4 (Minor/Competitive) |

| S-Alkylation | Mono-alkylation at S2 is standard. | Risk of bis-alkylation (S2, S4) without stoichiometric control. |

| Cyclization Product | Thiazolo[3,2-a]pyrimidines | Thiazolo[3,2-a]pyrimidines OR Bis-thiazolo systems |

| Oxidation Sensitivity | Low (Stable in air) | High (Forms disulfides readily; requires inert atm.) |

| Desulfurization | Rare under mild conditions. | Common (e.g., with Au(III) or alkaline oxidation). |

| Metal Coordination | Bidentate (S2, N3) | Bidentate (S2, N3) or Bridging (S2, S4) |

Key Reaction Pathways

Synthesis of Thiazolo[3,2-a]pyrimidines

This is the benchmark reaction for both substrates, typically using

Pathway A: 6-A-2-TU (Standard Protocol)

Reaction with chloroacetic acid yields thiazolo[3,2-a]pyrimidin-5-one . The C4-carbonyl remains intact.

-

Mechanism: S-alkylation at C2

Intramolecular cyclization at N3

Pathway B: 6-A-2,4-DTU (Dual Reactivity)

Reaction with chloroacetic acid can yield thiazolo[3,2-a]pyrimidin-5-thione (retaining C4=S) or, with excess reagent, proceed to thiazolo[3,2-a]thiazolo[4,5-d]pyrimidine derivatives (fused tricyclic systems).

-

Critical Control: To obtain the mono-fused product, stoichiometry must be strictly 1:1, and temperature kept low (<60 °C) to prevent S4 attack.

Figure 2: Divergent reaction pathways. 6-A-2,4-DTU requires kinetic control to avoid polymerization or bis-cyclization.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Thiazolo[3,2-a]pyrimidin-5-one (from 6-A-2-TU)

Objective: Synthesis of a defined scaffold for drug screening.

-

Reagents: 6-Amino-2-thiouracil (10 mmol), Chloroacetic acid (12 mmol), Anhydrous Sodium Acetate (15 mmol).

-

Solvent: Glacial Acetic Acid (30 mL) and Acetic Anhydride (10 mL).

-

Procedure:

-

Dissolve 6-amino-2-thiouracil in the acetic acid/anhydride mixture under stirring.

-

Add chloroacetic acid and sodium acetate.

-

Reflux at 110°C for 3-4 hours . (Monitor via TLC; mobile phase CHCl3:MeOH 9:1).

-

Observation: The reaction mixture typically turns from pale yellow to deep orange.

-

Cool to room temperature and pour onto crushed ice (100 g).

-

Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

-

-

Yield: Typically 75-85%.

-